

"Disperse Yellow 3" chemical structure and properties

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Compound of Interest

Compound Name: Disperse Yellow 3

Cat. No.: B124930

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An In-depth Technical Guide to C.I. Disperse Yellow 3

This guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of C.I. **Disperse Yellow 3**. It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical Identity and Structure

Disperse Yellow 3, with the Colour Index number 11855, is a monoazo dye.^{[1][2]} Its chemical structure consists of an acetanilide group substituted at the 4-position of the phenyl ring with a (2-hydroxy-5-methylphenyl)diazenyl group.^[3]

IUPAC Name: N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide^[3]

CAS Number: 2832-40-8^{[1][2][4][5][6][7]}

Chemical Structure Visualization:

Caption: 2D Chemical Structure of **Disperse Yellow 3**.

Physicochemical Properties

Disperse Yellow 3 is a brownish-yellow powder.^[3] A summary of its key physicochemical properties is presented in the table below.

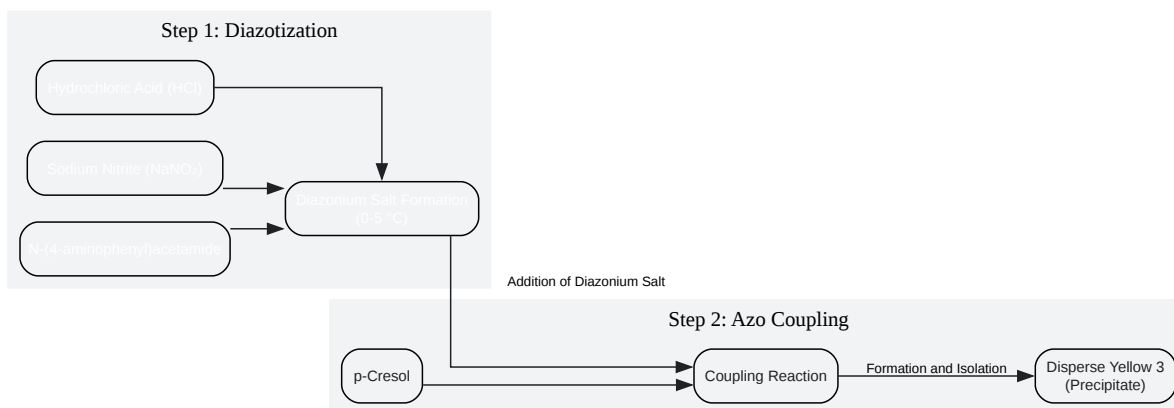
Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₂	[2] [3] [4] [5] [6] [7]
Molecular Weight	269.30 g/mol	[2] [3] [4] [5] [6] [7]
Melting Point	268-270 °C	[4] [8]
Decomposition Temperature	192-195 °C	[1]
Water Solubility	1.5–6.1 mg/L at 60 °C	[1]
Solubility	Soluble in acetone, ethanol, and benzene.	[1] [2]
Appearance	Brownish-yellow powder	[3] [4]
λ _{max}	357 nm	[9] [10]

Experimental Protocols

Synthesis of Disperse Yellow 3

A general method for the synthesis of **Disperse Yellow 3** involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction.[\[2\]](#)

Experimental Workflow for Synthesis:



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Caption: General workflow for the synthesis of **Disperse Yellow 3**.

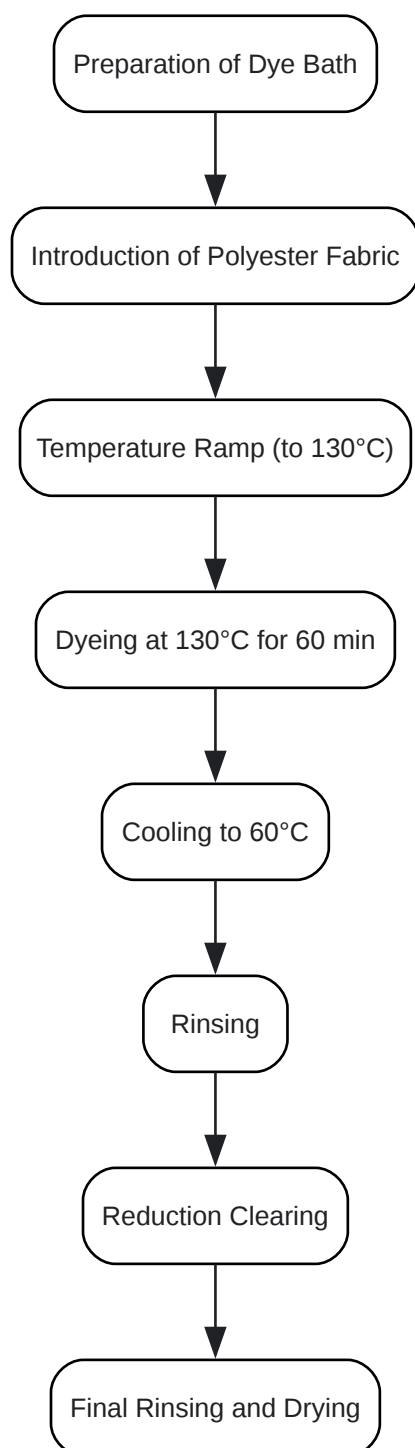
Methodology:

- **Diazotization:** N-(4-aminophenyl)acetamide is dissolved in an aqueous solution of hydrochloric acid. The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.
- **Azo Coupling:** The freshly prepared diazonium salt solution is slowly added to a solution of p-cresol, which acts as the coupling component. The reaction mixture is stirred, leading to the formation of **Disperse Yellow 3** as a precipitate.
- **Isolation and Purification:** The resulting solid is collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Dyeing of Polyester Fabric

Disperse Yellow 3 is primarily used for dyeing hydrophobic synthetic fibers such as polyester. The high-temperature dyeing method is commonly employed.

Experimental Workflow for Polyester Dyeing:



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Caption: High-temperature exhaust dyeing process for polyester.

Methodology:

- **Dye Bath Preparation:** A dye bath is prepared with a specific concentration of **Disperse Yellow 3** (e.g., 2% on the weight of the fabric), a dispersing agent, and acetic acid to adjust the pH to 4-5.5.[1]
- **Dyeing Process:** The polyester fabric is introduced into the dye bath at room temperature. The temperature is gradually raised to 130 °C and maintained for approximately 60 minutes to allow for dye penetration and fixation within the fibers.[1]
- **Cooling and Rinsing:** The dye bath is then cooled to about 60 °C, and the fabric is removed and rinsed with hot water.[1]
- **Reduction Clearing:** To improve wash fastness, a reduction clearing process is carried out using a solution of sodium hydrosulfite and sodium hydroxide. This step removes any unfixed dye from the fabric surface.
- **Final Steps:** The fabric is then thoroughly rinsed with water and dried.

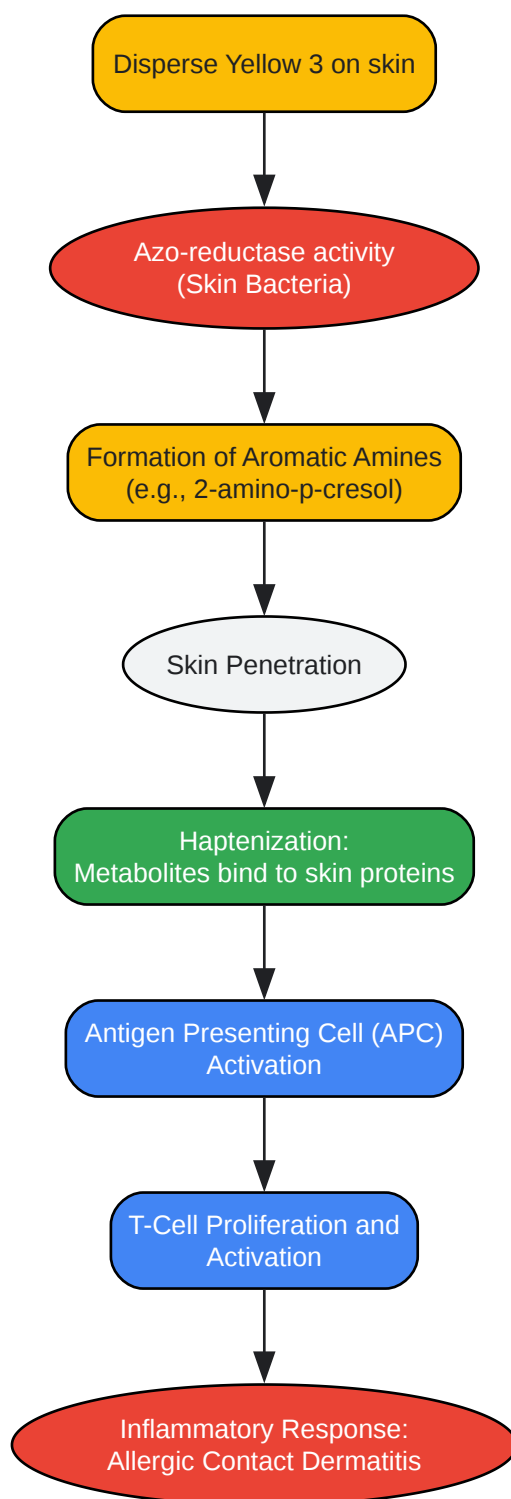
Toxicological Profile and Biological Interactions

Disperse Yellow 3 is recognized as a contact allergen and is suspected to be a carcinogen.[11] Its toxicological effects are thought to be mediated by its metabolites.

Allergic Contact Dermatitis

Disperse Yellow 3 is a known cause of allergic contact dermatitis, particularly in the textile industry.[5] The proposed mechanism involves the metabolic activation of the dye by skin microflora.

Proposed Mechanism of Allergic Contact Dermatitis:



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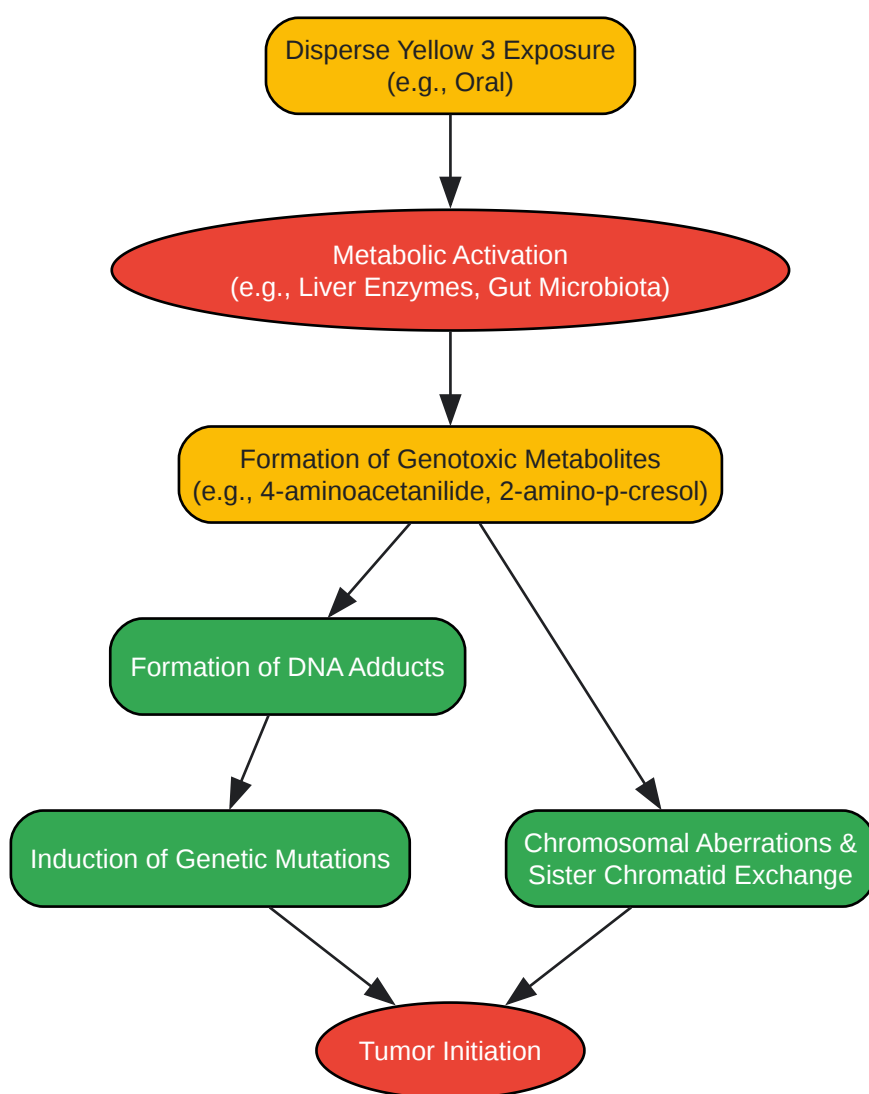
Caption: Hypothesized pathway for **Disperse Yellow 3**-induced allergic contact dermatitis.

It is hypothesized that commensal skin bacteria can cleave the azo bond of **Disperse Yellow 3**, releasing aromatic amines such as 2-amino-p-cresol.[5] These smaller molecules can penetrate the skin and act as haptens, binding to skin proteins to form immunogenic complexes. These complexes are then recognized by antigen-presenting cells, leading to a T-cell-mediated inflammatory response characteristic of allergic contact dermatitis.[5]

Carcinogenicity and Genotoxicity

Disperse Yellow 3 is suspected to be a carcinogen, with evidence suggesting a genotoxic mechanism of action.[3] It has been shown to induce mutations, chromosomal aberrations, and unscheduled DNA synthesis in various in vitro and in vivo models.[3][4]

Logical Flow of Genotoxic Carcinogenesis:



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Caption: Proposed genotoxic mechanism of carcinogenicity for **Disperse Yellow 3**.

The carcinogenicity of **Disperse Yellow 3** is likely linked to its metabolic conversion into genotoxic aromatic amines.[3] These metabolites can form adducts with DNA, leading to mutations and chromosomal damage. Such genetic alterations can initiate the process of tumorigenesis. The expected metabolites, 4-aminoacetanilide and 2-amino-p-cresol, have also demonstrated genotoxic activity.[3]

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